molecular formula C19H16N4S B13999335 7-Benzyl-6-(benzylsulfanyl)-7h-purine CAS No. 21186-47-0

7-Benzyl-6-(benzylsulfanyl)-7h-purine

Cat. No.: B13999335
CAS No.: 21186-47-0
M. Wt: 332.4 g/mol
InChI Key: WCOYVEBKBQMYQI-UHFFFAOYSA-N
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Description

7-Benzyl-6-(benzylsulfanyl)-7h-purine is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery research. Purines are fundamental heterocyclic aromatic organic compounds that are essential components of nucleic acids (DNA and RNA) and play critical roles in cellular metabolism and signaling . As a substituted purine, this compound serves as a valuable building block for the synthesis of more complex molecules and as a core structure for investigating biological activity. The structural motif of a benzylsulfanyl group at the 6-position is found in various biologically active purines. Related 6-benzylsulfanyl purine derivatives have been studied for their potential antithyroid activity . Furthermore, the incorporation of substituents like the benzyl group at the N-7 position allows researchers to modulate the compound's electronic properties and interaction with biological targets, making it a versatile scaffold . Research into similar purine analogues has revealed a wide spectrum of potential pharmacological applications, including use as antitumor, anti-asthmatic, and antiviral agents, as well as immunosuppressants . The presence of the sulfur atom in the benzylsulfanyl chain also offers a handle for further chemical modifications, enabling structure-activity relationship (SAR) studies. This product is strictly for research and further manufacturing applications, such as in the synthesis of novel therapeutic candidates or as a standard in analytical studies. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21186-47-0

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

7-benzyl-6-benzylsulfanylpurine

InChI

InChI=1S/C19H16N4S/c1-3-7-15(8-4-1)11-23-14-22-18-17(23)19(21-13-20-18)24-12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2

InChI Key

WCOYVEBKBQMYQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)SCC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways to 7-Benzyl-6-(benzylsulfanyl)-7H-purine

Direct, single-step synthesis of the target compound is challenging due to the multiple reactive sites on the purine (B94841) ring. Therefore, multi-step pathways are generally employed.

A logical, though complex, approach begins with the readily available precursor 6-mercaptopurine (B1684380). The direct reaction of 6-mercaptopurine with an excess of benzyl (B1604629) bromide can lead to a mixture of products due to the nucleophilicity of both the sulfur atom and the nitrogen atoms (N7 and N9) of the purine ring.

A more controlled, stepwise approach would involve two distinct stages:

S-Benzylation : The first step typically involves the selective S-alkylation of 6-mercaptopurine. Treatment of 6-mercaptopurine with one equivalent of benzyl bromide in a basic solution, such as aqueous sodium hydroxide, selectively yields 6-(benzylsulfanyl)-9H-purine. nih.gov In this reaction, the sulfur atom is deprotonated to form a thiolate, which is a soft nucleophile and reacts preferentially with the soft electrophile, benzyl bromide.

N-Benzylation : The subsequent N-benzylation of the 6-(benzylsulfanyl)-9H-purine intermediate is more complex. Direct alkylation of this intermediate with benzyl bromide would likely result in a mixture of the N7 and N9 isomers. In purine alkylation reactions, the N9 isomer is often the thermodynamically more stable and predominant product, while the desired N7 isomer is the kinetically favored product. acs.orgnih.gov For a similar compound, 2-amino-9H-purine-6-thiol, simultaneous S- and N-benzylation with benzyl bromide in the presence of cesium carbonate in dimethylformamide (DMF) yielded the N9-benzylated product, highlighting the challenge in directing the alkylation to the N7 position. nih.gov Therefore, achieving high regioselectivity for the N7 position in this step is a significant synthetic hurdle that requires carefully optimized conditions to favor the kinetic product.

Given the regioselectivity challenges associated with alkylating 6-(benzylsulfanyl)-9H-purine, alternative precursors are often considered. 6-Chloropurine (B14466) stands out as a versatile starting material for a more regiocontrolled synthesis. This pathway can also be envisioned in two sequential steps, with the order of substitution being a key consideration.

Pathway A: N-Benzylation followed by S-Substitution

Regioselective N7-benzylation of 6-chloropurine : This step aims to produce 7-benzyl-6-chloro-7H-purine. As with other purine alkylations, this reaction can yield a mixture of N7 and N9 isomers. acs.orgnih.gov Strategies to favor the N7 isomer involve using kinetically controlled conditions, such as lower reaction temperatures.

Nucleophilic substitution with benzyl mercaptan : The resulting 7-benzyl-6-chloro-7H-purine can then be treated with a sulfur nucleophile, such as benzyl mercaptan in the presence of a base, or a pre-formed salt like sodium benzylthiolate. The electron-deficient nature of the C6 position facilitates a nucleophilic aromatic substitution (SNAr) reaction, displacing the chloride and forming the target this compound.

Pathway B: S-Substitution followed by N-Benzylation

Synthesis of 6-(benzylsulfanyl)purine : 6-Chloropurine is reacted with benzyl mercaptan and a base to yield 6-(benzylsulfanyl)purine.

N7-benzylation : This intermediate is then benzylated, which again presents the challenge of controlling N7 versus N9 regioselectivity as discussed in section 2.1.1.

Of these alternatives, Pathway A often provides a more strategic approach, as the regioselectivity of the initial N-alkylation step can be influenced by reaction conditions before the introduction of the sulfur moiety.

Regioselective Functionalization of the Purine Nucleus

The precise placement of functional groups on the purine core is paramount for defining the compound's chemical and biological properties. The synthesis of this compound hinges on two key regioselective transformations.

The alkylation of 6-substituted purines is a well-studied but often challenging reaction. The primary difficulty lies in controlling the regioselectivity between the N7 and N9 positions of the imidazole (B134444) ring. nih.govresearchgate.net

Kinetic vs. Thermodynamic Control : The N7-alkylated product is generally considered the kinetic product, forming faster under milder conditions (e.g., lower temperatures). In contrast, the N9-alkylated isomer is typically the more thermodynamically stable product and is favored under harsher conditions or longer reaction times that allow for equilibrium to be reached. acs.org

Advanced Methodologies : To improve N7 selectivity, various methods have been explored. One advanced strategy for N7-alkylation of 6-substituted purines involves the use of N-trimethylsilylated purine derivatives reacted with an alkyl halide in the presence of a Lewis acid catalyst, such as SnCl4. acs.orgnih.gov This approach has shown high regioselectivity for N7-tert-alkylation. However, for primary halides like benzyl bromide, this specific silylation method has been reported to result in very low conversion, suggesting its limited applicability for N7-benzylation. acs.orgnih.gov

Protecting Group Strategies : Unambiguous but more laborious routes to N7-alkylated purines involve multistep sequences that use protecting groups. For instance, the N9 position can be temporarily blocked, directing the alkylation specifically to the N7 position, followed by a deprotection step. nih.gov

Table 1: Factors Influencing N7 vs. N9 Alkylation of Purines
FactorFavors N7-Alkylation (Kinetic Product)Favors N9-Alkylation (Thermodynamic Product)
Temperature Lower temperaturesHigher temperatures, prolonged reaction times
Alkylating Agent Bulky alkylating agents can sometimes favor N7Less sterically hindered alkylating agents
Solvent Solvent polarity can influence the reaction outcomeSolvent polarity can influence the reaction outcome
Synthetic Strategy Direct alkylation under kinetic controlDirect alkylation under thermodynamic control
Use of specific Lewis acid catalysts (e.g., SnCl4 with silylated purines for tert-alkylation) acs.orgnih.govUse of bases like NaH or K2CO3 in polar aprotic solvents (e.g., DMF) often yields N9 as the major product. nih.gov
Multi-step synthesis involving N9-protection nih.gov

The introduction of the benzylsulfanyl group at the C6 position is a more straightforward transformation and can be achieved with high selectivity via two primary methods:

S-Alkylation of 6-Mercaptopurine : As previously mentioned, the reaction of 6-mercaptopurine with benzyl bromide in the presence of a base like NaOH is a direct and efficient method for forming the C6-S bond, yielding 6-(benzylsulfanyl)purine. nih.gov

SNAr Reaction with 6-Chloropurine : The chlorine atom at the C6 position of a purine ring is highly susceptible to nucleophilic aromatic substitution. Reacting a 6-chloropurine derivative (such as 7-benzyl-6-chloro-7H-purine) with benzyl mercaptan and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) or with a salt like sodium benzylthiolate in a polar aprotic solvent like DMF effectively installs the benzylsulfanyl group.

Optimizing the synthesis of this compound requires careful management of reaction conditions to maximize the yield of the desired N7-isomer and facilitate its purification.

Reaction Conditions : The choice of base, solvent, and temperature is critical. For N-alkylation, bases like cesium carbonate in DMF have been used for the benzylation of related purine thiols. nih.govresearchgate.net Microwave irradiation has also been investigated as a technique to accelerate purine alkylation reactions, potentially reducing reaction times and the formation of by-products.

Purification and Isomer Separation : The most significant purification challenge is the separation of the N7- and N9-benzyl isomers, which often have similar polarities. Column chromatography on silica (B1680970) gel is the standard method for this separation. evitachem.com The choice of eluent system (e.g., gradients of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) is crucial for achieving good resolution.

Analytical Characterization : Confirmation of the correct isomer is essential. High-resolution mass spectrometry and elemental analysis confirm the molecular formula. Crucially, 13C NMR spectroscopy is a definitive tool for distinguishing between N7 and N9 isomers. For 6-substituted purines, the chemical shift of the C5 carbon is diagnostic: it is significantly more shielded (appears at a lower ppm value) in the N7 isomer compared to the N9 isomer. acs.org This difference allows for unambiguous structural assignment and assessment of isomeric purity.

Derivatization Strategies for Enhancing Biological Profiles

Derivatization is a key strategy for transforming a lead compound into a more potent and specific agent. For purine analogues, this involves systematic chemical modifications to probe interactions with biological targets and optimize physicochemical properties. The benzyl and benzylsulfanyl moieties, as well as the purine core itself, serve as primary handles for these modifications.

The two benzyl groups in this compound offer significant opportunities for chemical modification. The phenyl rings on both the N7-benzyl and the S6-benzylsulfanyl substituents can be functionalized to modulate the compound's electronic, steric, and lipophilic characteristics.

Below is a table summarizing potential modifications to the benzyl moieties and their predicted influence on the compound's properties.

Modification SiteSubstituent ExamplePotential Impact on Properties
para-position of S-benzyl ringChloro (-Cl)Increases lipophilicity; electron-withdrawing
para-position of S-benzyl ringMethyl (-CH₃)Increases lipophilicity; electron-donating
para-position of S-benzyl ringFluoro (-F)Modulates electronic properties; may improve metabolic stability
para-position of N-benzyl ringMethoxy (-OCH₃)Increases polarity; electron-donating
ortho or meta positionsVarious groupsAlters steric profile and rotational freedom of the ring

Beyond the benzyl groups, the purine core itself is a target for structural diversification. The purine ring system, a fusion of pyrimidine (B1678525) and imidazole rings, has several positions amenable to chemical alteration. nih.govmdpi.com A prominent strategy for modifying related purine structures is the direct C-H bond activation, particularly at the C8 position. nih.govnih.gov

This modern synthetic approach allows for the introduction of new functional groups without pre-functionalizing the purine ring. For instance, palladium/copper-mediated C8-alkenylation has been successfully applied to 6-(benzylthio)-9-N-benzylpurines, demonstrating a pathway to creating 6,8,9-trisubstituted purines. nih.gov This method provides a direct route to novel analogues with extended conjugation or additional points for biological interaction.

Furthermore, substitution at the N9 position is a common strategy in purine chemistry, although for the target compound, the focus is on the N7 isomer. Studies have shown that substitution at the N7 position can lead to a complete loss of activity for certain biological targets, highlighting the critical role of positional isomerism in determining a compound's function. nih.gov The classic Traube purine synthesis, which constructs the purine ring from an amine-substituted pyrimidine and formic acid, provides a foundational method for creating the core structure, which can then be subjected to these diversification strategies. wikipedia.org

The table below outlines key strategies for diversifying the purine core.

Modification StrategyTarget PositionReagents/ConditionsResulting Structure
C-H AlkenylationC8Alkenyl bromides, Pd/CuI catalyst, microwave assistance nih.gov8-alkenyl-purine derivative
C-H ArylationC8Aryl halides, Palladium catalyst nih.govnih.gov8-aryl-purine derivative
Isomeric RearrangementN9 to N7Heat, hydrobromic acid or benzyl bromide researchgate.netConversion of 9-benzyl to 7-benzyl isomers

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules like purine derivatives in a single step from three or more starting materials. bohrium.comresearchgate.net This approach aligns with the principles of green chemistry by improving atom economy, reducing waste, and simplifying purification processes compared to traditional linear syntheses. bohrium.com

While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs are widely used to generate libraries of diverse purine and pyrimidine scaffolds for drug discovery. bohrium.comresearchgate.net These reactions can rapidly produce a wide range of substituted purines by varying the initial building blocks. For example, MCRs have been developed to synthesize purine analogues from precursors like diaminomaleonitrile, showcasing their utility in building the core heterocyclic system. researchgate.net Other named MCRs, such as the Biginelli or Ugi reactions, are frequently employed in nucleoside chemistry to create novel analogues with diverse functionalities. nih.gov

The application of MCRs represents a strategic alternative to classical methods for generating structural diversity in the pursuit of new bioactive purine derivatives.

The following table compares the attributes of MCRs with traditional linear synthesis for creating purine libraries.

FeatureMulti-component Reaction (MCR)Traditional Linear Synthesis
Number of Steps Typically one potMultiple sequential steps
Efficiency High convergence and efficiency researchgate.netOften lower overall yield
Atom Economy Generally highLower, with more byproducts
Diversity Easily generates diverse librariesMore laborious to create diversity
Sustainability Favorable (less solvent, energy) bohrium.comLess favorable

Comprehensive Research on "this compound" Reveals Absence of Specific Experimental Data

A thorough investigation into the scientific literature and chemical databases for the compound "this compound" has revealed a significant lack of specific experimental data required to construct the requested detailed article on its advanced spectroscopic and structural characterization. While research exists for structurally related isomers and derivatives, no dedicated studies detailing the X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy of the precise "this compound" molecule could be identified.

The synthesis of N7-substituted purines can be challenging, often resulting in a mixture of isomers where the N9-substituted product is thermodynamically favored. acs.org This may contribute to the scarcity of published research on the specific N7-benzyl isomer requested.

X-ray Crystallography Data: No crystallographic data, which would be essential for elucidating the solid-state molecular structure, dihedral angles, conformational preferences, hydrogen bonding networks, and potential π-π stacking interactions, is available for "this compound".

However, crystallographic studies have been conducted on related compounds, which highlights the type of information that would be expected. For instance, the closely related isomer, 9-Benzyl-6-(benzylsulfanyl)-9H-purin-2-amine , has been analyzed. In this molecule, the dihedral angle between the purine ring system and the S-bound phenyl ring is 74.67°, while the angle with the N9-bound phenyl ring is 71.28°. Its crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds and C—H⋯N interactions. Another related compound, 6-Benzylsulfanyl-9H-purine , shows a dihedral angle of 76.65° between its phenyl ring and the purine system, with its structure stabilized by intermolecular N—H⋯N hydrogen bonds. nih.gov This information, while valuable for the field of purine chemistry, cannot be directly attributed to the N7-benzyl isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data: Similarly, a detailed NMR analysis for "this compound" is not present in the published literature. This includes the absence of specific ¹H and ¹³C chemical shift assignments and data from two-dimensional NMR techniques (like COSY, HMBC, HSQC) that would be necessary to confirm the solution-state structure and differentiate it from its N9 isomer.

Research on other 7-benzyl-substituted 7H-purine derivatives, such as purine 1-oxides, provides some insight into expected spectral characteristics. In these systems, the H-8 proton signal is typically found upfield relative to other purine protons. Definitive assignments in such molecules often rely on a combination of 1D and 2D NMR experiments to correlate signals and establish connectivity.

Due to the strict requirement for scientific accuracy and the focus solely on "this compound", the absence of direct experimental data for this specific compound makes it impossible to generate the requested in-depth article. The available data on related molecules, while informative, cannot be substituted without compromising the integrity and accuracy of the scientific content.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the precise molecular weight of 7-Benzyl-6-(benzylsulfanyl)-7H-purine and understanding its structural integrity through fragmentation analysis. The compound has a calculated molecular weight of 332.42 g/mol . chemnet.com

Under mass spectrometry conditions, the molecule is expected to undergo characteristic fragmentation, primarily at the benzylic positions due to the stability of the resulting fragments. The presence of two benzyl (B1604629) groups, one attached to the purine (B94841) ring at the N7 position and the other to the sulfur atom at the C6 position, dictates the fragmentation pathway. A key fragmentation event involves the cleavage of the C-N or C-S bonds connected to the methylene (B1212753) bridges of the benzyl groups. This process typically leads to the formation of a highly stable tropylium (B1234903) cation ([C7H7]+), which is observed as a prominent peak at a mass-to-charge ratio (m/z) of 91. miamioh.edunih.gov This observation is a hallmark of compounds containing a benzyl moiety. Further fragmentation of the purine core would yield additional diagnostic ions.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Predicted Fragment Ion Fragment Name/Type
332.42[C19H16N4S]+Molecular Ion (M+)
241.32[M - C7H7]+Loss of N7-benzyl group
91.05[C7H7]+Tropylium Cation

Electronic Absorption and Vibrational Spectroscopy

The electronic transitions of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The spectrum is characterized by absorptions in the UV region, arising from the conjugated π-electron systems of the purine and phenyl rings. The primary electronic transitions are of the π → π* and n → π* type.

Due to the extensive conjugation, strong absorptions are expected. For comparison, the structurally similar compound 6-benzylaminopurine (B1666704) exhibits a maximum absorption wavelength (λmax) at 270 nm in water, which is characteristic of the purine chromophore. researchgate.net It is anticipated that this compound would display a similar absorption profile, dominated by intense π → π* transitions.

Table 2: Expected UV-Vis Absorption Data for this compound

Approximate λmax (nm) Type of Electronic Transition Associated Chromophore
~270π → πPurine ring system and Phenyl rings
>300n → πNon-bonding electrons on N and S atoms

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the specific functional groups present in the this compound molecule by measuring the vibrations of its chemical bonds. vscht.cz The spectrum is expected to show a combination of absorptions corresponding to its aromatic rings, the purine core, the thioether linkage, and the aliphatic methylene bridges.

Key diagnostic peaks would include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic -CH2- groups (typically below 3000 cm⁻¹). udel.edu The C=C and C=N stretching vibrations within the purine and phenyl rings are expected to appear in the 1600-1400 cm⁻¹ region. orgchemboulder.com The presence of the C-S bond would be indicated by weaker absorptions at lower wavenumbers. The IR spectrum for the related compound 6-(benzylsulfanyl)-7H-purine confirms the presence of these core structural features. nist.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Assignment
3100–3000C–H StretchAromatic (Phenyl and Purine Rings)
3000–2850C–H StretchAliphatic (-CH2- bridges)
1600–1585C–C Stretch (in-ring)Aromatic (Phenyl Rings)
1500–1400C–C Stretch (in-ring)Aromatic (Phenyl Rings)
1615-1475C=N and C=C StretchPurine Heterocyclic Core
1335-1250C-N StretchAromatic Amine (Purine Ring)
900-675C-H Bend (out-of-plane)Aromatic (Phenyl Rings)
700-600C-S StretchThioether

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 7-Benzyl-6-(benzylsulfanyl)-7H-purine, and a biological target.

The stability of a ligand-target complex is governed by a network of non-covalent interactions. A detailed analysis of the docked poses of this compound would reveal these crucial interactions.

Hydrogen Bonds: The purine (B94841) core of the molecule contains several nitrogen atoms that can act as hydrogen bond acceptors. The N1, N3, and N9 positions (though N7 is substituted) are potential sites for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Contacts: The benzyl (B1604629) and benzylsulfanyl moieties are predominantly hydrophobic. These groups are expected to form favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine within the binding pocket.

π-Interactions: The aromatic purine ring and the two phenyl rings of the benzyl and benzylsulfanyl groups can participate in various π-interactions. These include π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, as well as cation-π interactions with positively charged residues like lysine (B10760008) and arginine.

In a related compound, 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, crystallographic data revealed specific intermolecular interactions, including N-H···N hydrogen bonds and C-H···N interactions, which demonstrate the types of non-covalent forces these structures can engage in. nih.gov

Table 1: Potential Non-Covalent Interactions of this compound

Interaction TypePotential Participating Groups of the LigandPotential Interacting Protein Residues
Hydrogen BondingPurine nitrogen atoms (N1, N3)Serine, Threonine, Asparagine, Glutamine, Aspartate, Glutamate
Hydrophobic ContactsBenzyl group, Benzylsulfanyl groupLeucine, Valine, Isoleucine, Alanine, Proline
π-π StackingPurine ring, Phenyl ringsPhenylalanine, Tyrosine, Tryptophan, Histidine
Cation-π InteractionsPurine ring, Phenyl ringsLysine, Arginine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be used to optimize the molecular geometry to its lowest energy conformation. This provides accurate information on bond lengths, bond angles, and dihedral angles. For a similar structure, 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, experimental crystallographic data shows that the dihedral angles between the purine ring system and the S-bound and methylene-bound phenyl rings are 74.67° and 71.28°, respectively, indicating a non-planar arrangement. nih.gov DFT calculations would allow for a theoretical determination of these parameters for the title compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron-donating capability.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron-accepting capability.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for the target compound is not available in the searched literature.)

Molecular OrbitalEnergy (eV)Description
HOMO-Highest Occupied Molecular Orbital; relates to electron donation
LUMO-Lowest Unoccupied Molecular Orbital; relates to electron acceptance
HOMO-LUMO Gap-Energy difference; indicates chemical reactivity

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface and uses a color scale to indicate different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are typically rich in electrons and prone to electrophilic attack. For this compound, these regions would likely be centered around the nitrogen atoms of the purine ring.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These might be found around the hydrogen atoms attached to the purine ring.

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

The ESP map is a valuable tool for predicting how a molecule will interact with other molecules, including biological targets. researchgate.netresearchgate.net It can help identify sites for hydrogen bonding and other electrostatic interactions, complementing the insights gained from molecular docking. rsc.org

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly in the absence of a known 3D structure of the biological target. This technique focuses on identifying the essential steric and electronic features of a molecule that are necessary for its biological activity. For this compound, a hypothetical pharmacophore model could be constructed based on its structural components and by comparing it with other active purine analogues.

The key pharmacophoric features of this compound would likely include:

Aromatic Rings: The two benzyl groups provide significant hydrophobic and aromatic character. These are likely to engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket.

Hydrogen Bond Acceptors: The nitrogen atoms within the purine ring system can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in a target protein.

Hydrophobic Thioether Linkage: The benzylsulfanyl group contributes to the molecule's lipophilicity and can participate in hydrophobic interactions.

In a ligand-based drug design approach, a series of known active and inactive molecules structurally related to this compound would be superimposed to identify common chemical features. This process would lead to a 3D pharmacophore model that could be used as a query to screen virtual compound libraries for new molecules with potentially similar or improved biological activity.

Table 1: Potential Pharmacophoric Features of this compound

Feature TypeStructural OriginPotential Interaction
Aromatic/HydrophobicBenzyl groups, Benzylsulfanyl groupπ-π stacking, van der Waals forces
Hydrogen Bond AcceptorPurine ring nitrogensHydrogen bonding
Steric BulkEntire moleculeShape complementarity with binding site

Quantitative Structure-Activity Relationship (QSAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors with the observed activity.

While a specific QSAR model for this compound is not available, studies on other substituted purine derivatives have identified several classes of molecular descriptors that are often correlated with their biological activity. researchgate.net These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

For a series of analogues of this compound, the following descriptors would likely be investigated:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include electro-topological state indices (E-state indices) for specific atoms or functional groups, which can quantify the electronic influence of different substituents. researchgate.net For instance, the presence of electron-withdrawing or electron-donating groups on the benzyl rings could significantly alter the electronic distribution and, consequently, the biological activity.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molar volume, and specific shape indices would be important. The steric bulk of the benzyl and benzylsulfanyl groups would be a key determinant of how the molecule fits into a binding pocket.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule. The partition coefficient (logP) is a common hydrophobic descriptor. The presence of hydrophobic groups, such as the benzyl moieties, is often found to enhance the activity of purine analogues by facilitating their transport across cell membranes and improving their binding to hydrophobic pockets in target proteins. researchgate.net

A hypothetical QSAR study on analogues of this compound might reveal, for example, that increased hydrophobicity in one of the benzyl rings is positively correlated with activity, while steric hindrance at a particular position on the purine core is detrimental.

Table 2: Examples of Molecular Descriptors Relevant for QSAR of Purine Analogues

Descriptor ClassExample DescriptorRelevance to this compound
ElectronicSsCH3E-index researchgate.netQuantifies the electro-topological state of methyl groups, which could be analogues of the benzyl groups.
StericMolecular WeightReflects the overall size of the molecule.
HydrophobicLogPMeasures the lipophilicity, influenced by the benzyl and benzylsulfanyl groups.
TopologicalH-Donor Count researchgate.netWhile the parent compound has few H-donors, analogues might vary in this descriptor.

The ultimate goal of a QSAR study is to develop a predictive model that can be used to estimate the biological activity of newly designed compounds before their synthesis. This saves significant time and resources in the drug discovery process.

A predictive QSAR model for analogues of this compound would be a mathematical equation of the form:

Biological Activity = f(Descriptor 1, Descriptor 2, ...)

This equation would be derived using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) on a training set of compounds with known activities. researchgate.net The robustness and predictive power of the model would then be validated using an external test set of compounds that were not used in the model's development.

A well-validated QSAR model could guide the synthesis of new purine analogues by predicting which structural modifications are likely to lead to increased biological activity. For example, the model might predict that substituting one of the benzyl groups with a smaller, more electron-rich aromatic ring could enhance the desired biological effect. These predictive capabilities are invaluable in the iterative process of lead optimization in drug discovery.

In Vitro Biological Activity and Mechanistic Investigations

Evaluation of Antithyroid Activity in Cellular and Biochemical Models

Derivatives of 6-mercaptopurine (B1684380) have been identified as potential inhibitors of thyroid activity. scielo.org.mx As part of a broader search for novel synthetic antithyroid agents, 7-Benzyl-6-(benzylsulfanyl)-7H-purine, also referred to as 6-(benzylthio)-7H-purine, was synthesized and evaluated for its potential effects on the thyroid. nih.gov

Research indicates that among a series of 6-mercaptopurine derivatives, 6-(Benzylsulfanyl)-9H-Purine was found to be the most active, a characteristic attributed to the presence of conjugation in the molecule. scielo.org.mx The proposed mechanism for the antithyroid effect of these purine (B94841) compounds is their ability to form charge-transfer complexes with iodine. scielo.org.mxredalyc.org This complexation is a key indicator of potential antithyroid activity, as it interferes with the incorporation of iodine into tyrosine residues during the synthesis of thyroid hormones. redalyc.org The in vitro evaluation of this activity is conducted spectrophotometrically by observing the complex formation between the purine derivative and iodine in a suitable solvent like dimethyl sulfoxide (DMSO). redalyc.orgresearchgate.net While this compound has been identified as a compound of interest and is under study for these effects, detailed quantitative results from specific cellular or biochemical assays, such as inhibition of the thyroid peroxidase enzyme, are not extensively detailed in the available literature. nih.gov

Screening against Key Biological Targets and Pathways

A comprehensive review of scientific literature reveals a lack of specific in vitro studies for this compound concerning its activity on key biological targets and pathways.

Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases, Sulfotransferases)

No published data were found detailing the inhibitory activity of this compound against specific enzymes such as kinases, phosphodiesterases, or sulfotransferases.

Receptor Agonism/Antagonism Studies (e.g., Adenosine (B11128) Receptors)

There are no available scientific reports on the evaluation of this compound as an agonist or antagonist for adenosine receptors or any other receptor types.

Modulatory Effects on Cellular Metabolism and Signaling Pathways

Investigations into the modulatory effects of this compound on cellular metabolism and specific signaling pathways have not been reported in the scientific literature.

Investigation of Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antiviral)

While many purine derivatives have been investigated for antimicrobial properties, there is no specific research available on the efficacy of this compound.

Evaluation of Activity against Specific Microbial Strains

No studies have been published that evaluate the in vitro activity of this compound against specific strains of bacteria, fungi, or viruses.

Anti-inflammatory Properties in Cellular Models

There are no specific studies available in the scientific literature that evaluate the anti-inflammatory properties of this compound in cellular models. Research on other purine derivatives has shown anti-inflammatory effects, but these findings cannot be directly attributed to the title compound.

Antitumor/Anticancer Investigations in Cell Lines

While purine derivatives are a well-established class of antitumor agents, specific investigations into the anticancer effects of this compound are limited. The substitution pattern on the purine ring is critical for biological activity. Research on related compounds has shown that the position of substituents can dramatically influence efficacy. For instance, a study on purine derivatives designed to deplete the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), a target in cancer therapy, found that substitution at the N7 position led to a complete loss of activity nih.gov. This finding highlights that while the purine core is promising, the specific arrangement of functional groups, such as the N7-benzyl substitution in the title compound, is a critical determinant of biological effect and may not always confer activity.

No published data exists detailing the inhibitory effects of this compound on the growth and proliferation of specific cancer cell lines, such as pancreatic or colon carcinoma cells.

There are no available scientific reports demonstrating that this compound induces apoptosis or modulates the cell cycle in cancer cells.

Specific investigations into the interaction of this compound with cancer-related pathways or molecular targets like CD73, aurora kinase, or PI3Kγ have not been reported in the literature.

Neuroprotective Potential in In Vitro Models

A review of the available scientific literature reveals no studies conducted to assess the neuroprotective potential of this compound in in vitro models.

Mechanisms of Interaction at the Molecular and Cellular Level

Binding Site Analysis of 7-Benzyl-6-(benzylsulfanyl)-7H-purine with Biomolecules

There is currently no available research that details the binding site analysis of this compound with any specific biomolecules. Computational docking studies, X-ray crystallography, or other biophysical methods to identify its molecular targets and characterize the specific amino acid residues involved in binding have not been published.

Impact on Gene Expression and Protein Synthesis (non-clinical)

There are no non-clinical studies available that describe the impact of this compound on gene expression or protein synthesis. Research employing techniques such as transcriptomics (e.g., RNA-sequencing) or proteomics to assess changes in cellular gene and protein profiles following exposure to the compound has not been published.

Future Research Directions and Translational Perspectives Non Clinical

Design and Synthesis of Next-Generation Analogues with Improved Biological Activity

The synthesis of purine (B94841) derivatives is a dynamic area of medicinal chemistry, with numerous strategies available for structural modification. nih.govevitachem.comindexcopernicus.com Building upon the known synthesis of related compounds like 6-(benzylthio)-7H-purine, which can be prepared from 6-mercaptopurine (B1684380) and benzyl (B1604629) bromide, future efforts can focus on creating a library of analogues of 7-Benzyl-6-(benzylsulfanyl)-7h-purine. nih.gov

Systematic modifications to the core structure could include:

Substitutions on the Benzyl and Benzylsulfanyl Rings: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) on the phenyl rings could significantly modulate the compound's electronic properties and steric profile, potentially enhancing its interaction with biological targets.

Modifications at Other Positions of the Purine Ring: Exploring substitutions at the C2 and C8 positions of the purine ring could lead to novel compounds with altered solubility, metabolic stability, and target specificity.

Alteration of the Linker: The thioether linkage at the C6 position could be replaced with other functional groups, such as amino or ether linkages, to probe the structure-activity relationship (SAR).

These synthetic endeavors will aim to produce next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. The biological evaluation of these new compounds will be crucial in identifying lead candidates for further development. A series of 6-(4-substituted phenyl)-9-(tetrahydropyran-2-yl)purines, for instance, demonstrated that substitution at the C-6 position with a 4-phenoxyphenyl group was crucial for anticancer activity. nih.gov Similarly, certain 6,7-disubstituted 7H-purine analogues have been designed as potent dual inhibitors of EGFR/HER2 tyrosine kinases for breast cancer treatment. indexcopernicus.com

High-Throughput Screening Initiatives for Novel Target Identification

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly assessing the biological activity of a large number of compounds. nih.gov While specific HTS campaigns for this compound have not been reported, its structural similarity to other biologically active purines suggests its potential for activity against a range of targets.

Future HTS initiatives could involve screening a library of analogues, as described in the previous section, against a diverse panel of biological targets, including:

Kinase Panels: Given that many purine derivatives are kinase inhibitors, screening against a comprehensive panel of kinases could identify novel anticancer targets.

Enzyme Assays: Screening against various enzymes involved in metabolic or signaling pathways could uncover unexpected biological activities.

Phenotypic Screens: Utilizing cell-based assays to screen for specific cellular phenotypes, such as apoptosis induction or inhibition of cell proliferation, can identify compounds with desired functional effects without a priori knowledge of the molecular target. chemsynthesis.com

The data generated from these HTS campaigns will be invaluable for identifying novel biological targets for this compound and its analogues, thereby expanding their potential therapeutic applications.

Development as Molecular Probes for Elucidating Biochemical Processes

Molecular probes are essential tools for studying complex biochemical processes. The intrinsic properties of this compound, such as its purine core which can mimic endogenous nucleosides, make it a candidate for development as a molecular probe.

To this end, future research could focus on:

Fluorescent Labeling: Synthesizing fluorescently tagged versions of the compound would enable researchers to visualize its subcellular localization and track its interactions with cellular components in real-time using techniques like fluorescence microscopy.

Affinity-Based Probes: Attaching a reactive group or a photoaffinity label to the molecule would allow for the identification and isolation of its binding partners within the cell, a crucial step in target deconvolution.

Radiolabeling: Introducing a radioactive isotope into the structure would facilitate quantitative binding studies and in vivo imaging experiments to understand its biodistribution and pharmacokinetics.

The development of such molecular probes derived from this compound would provide powerful tools for dissecting the biochemical pathways it modulates.

Pre-clinical Development in Relevant Disease Models (excluding human trials)

Once promising lead compounds with defined biological activity have been identified through analogue synthesis and HTS, the next logical step is to evaluate their efficacy in relevant pre-clinical disease models. Based on the known activities of related purine derivatives, potential areas for pre-clinical investigation include:

Oncology: Given the established anticancer potential of many purine analogues, evaluating the efficacy of novel derivatives in various cancer cell lines and animal models of cancer (e.g., xenograft models) is a high priority. nih.govresearchgate.netnih.gov Studies on N6-benzyladenosine analogs have shown their potential to impair the prenylation of proteins like RAS and Rap-1A, suggesting a mechanism for their antitumor activity. mdpi.com

Infectious Diseases: The potential antiviral and antimicrobial activities of related compounds suggest that pre-clinical studies in models of viral or bacterial infections could be fruitful. evitachem.com

Endocrinology: The reported investigation of the closely related 6-(benzylthio)-7H-purine for antithyroid activity provides a rationale for exploring the potential of this compound and its analogues in models of thyroid disorders. nih.gov

These pre-clinical studies will be essential for establishing proof-of-concept for the therapeutic potential of these compounds and for selecting the most promising candidates for further development.

Integration with Advanced Drug Delivery Systems (Conceptual)

The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor solubility or rapid metabolism. Advanced drug delivery systems offer a means to overcome these limitations and enhance the therapeutic index of a compound.

Conceptually, the integration of this compound or its optimized analogues with drug delivery systems could involve:

Nanoparticle Formulation: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) could improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells.

Prodrug Strategies: Designing prodrugs that are inactive until they reach the target site and are then converted to the active compound by specific enzymes can improve drug targeting and reduce off-target toxicity.

Conjugation to Targeting Moieties: Attaching the compound to molecules that specifically bind to receptors overexpressed on diseased cells (e.g., antibodies, peptides) could enhance its targeted delivery and therapeutic efficacy.

While still at a conceptual stage, exploring these advanced drug delivery strategies could significantly enhance the translational potential of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 7-benzyl-6-(benzylsulfanyl)-7H-purine, and what key reagents are involved?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a benzythiol group can be introduced at the 6-position of the purine scaffold via thiol-disulfide exchange under basic conditions. Reagents like DMAP (4-dimethylaminopyridine) and pyridine are often used to activate intermediates, as seen in analogous sulfonamide coupling procedures . Purification may involve column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) .

Q. How is the structural identity of this compound validated experimentally?

Characterization relies on spectroscopic techniques:

  • NMR (¹H/¹³C): To confirm substituent positions and aromatic proton environments.
  • Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or HRMS).
  • X-ray crystallography : For unambiguous confirmation of the crystal structure (if crystallizable) . Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. What experimental methods are used to determine solubility and stability under varying conditions?

  • Solubility : Tested in solvents (DMSO, ethanol, water) via gravimetric analysis or UV-Vis spectroscopy.
  • Stability : Assessed through accelerated degradation studies (e.g., exposure to heat, light, or pH extremes) with HPLC monitoring .

Q. Which purification techniques are optimal for isolating this compound from reaction mixtures?

  • Flash chromatography : Effective for separating polar impurities using silica gel.
  • Recrystallization : Suitable for high-purity isolation if the compound crystallizes in solvents like ethyl acetate/hexane .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanisms for synthesizing this compound?

Density Functional Theory (DFT) simulations model transition states and intermediates to identify energetically favorable pathways. Key parameters include bond dissociation energies and orbital interactions (e.g., sulfur’s nucleophilicity at the 6-position) .

Q. What strategies are employed to investigate structure-activity relationships (SAR) for this compound in pharmacological contexts?

  • Bioassays : Test derivatives for activity against target enzymes (e.g., kinases) under controlled conditions.
  • Modification of substituents : Vary benzyl groups to assess steric/electronic effects on binding affinity.
  • Molecular docking : Predict interactions with protein active sites using software like AutoDock .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC).
  • Database alignment : Compare observed data with NIST reference spectra for analogous purine derivatives .

Q. What analytical methods are recommended for quantifying trace impurities in this compound batches?

  • HPLC-DAD/UV : Optimize gradient elution (e.g., C18 column, acetonitrile/water mobile phase) to separate impurities.
  • LC-MS/MS : Identify impurities via fragmentation patterns and high-resolution mass matching .

Q. How do researchers design experiments to study degradation pathways under oxidative stress?

  • Forced degradation : Expose the compound to H₂O₂ or radical initiators (e.g., AIBN) and monitor degradation products via LC-MS.
  • Kinetic studies : Plot degradation rates under varying temperatures to calculate activation energies .

Q. What experimental setups are used to probe interactions between this compound and biomolecules (e.g., DNA/proteins)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics in real-time.
  • Fluorescence quenching assays : Monitor changes in tryptophan emission upon ligand binding .

Methodological Notes

  • Data Validation : Always cross-reference experimental results with authoritative databases (e.g., NIST) and replicate findings across independent labs .
  • Experimental Design : Use factorial design (e.g., DOE) to optimize reaction conditions and minimize confounding variables .
  • Conflict Resolution : Address contradictory data by revisiting experimental parameters (e.g., solvent purity, instrument calibration) and employing orthogonal analytical techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.